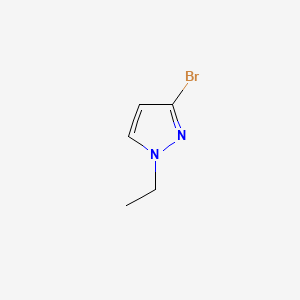

3-Bromo-1-ethyl-1H-pyrazole

Vue d'ensemble

Description

3-Bromo-1H-pyrazole is a useful synthetic intermediate in the synthesis of Rynaxypyr, an insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator . It is also used in the synthesis of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate .

Synthesis Analysis

The synthesis of 3-Bromo-1H-pyrazole involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis

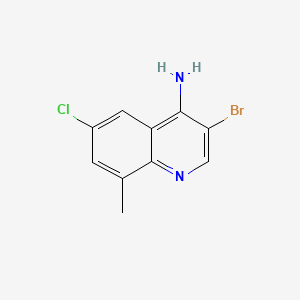

The molecular structure of 3-Bromo-1H-pyrazole consists of a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The exact molecular formula is C3H3BrN2 .Chemical Reactions Analysis

During the reaction, samples were taken at regular intervals and detected by high-performance liquid chromatography. When it was detected that the mass of 3-bromopyrazole in the reaction system accounted for 93.0% of the total mass of organic matter in the reaction system, 4.31 g (0.06 mol) of ferrous oxide was added to terminate the reaction to obtain a feed liquid containing 3-bromopyrazole .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-1H-pyrazole include a density of 1.9±0.1 g/cm3, boiling point of 264.1±13.0 °C at 760 mmHg, and a melting point of 60-65°C .Applications De Recherche Scientifique

Intermediate in Insecticide Synthesis : 3-Bromo-1-ethyl-1H-pyrazole derivatives are important intermediates in the synthesis of new insecticides like chlorantraniliprole (Lan Zhi-li, 2007).

Anticancer Potential : Novel oxime-containing pyrazole derivatives, which can be synthesized from ethyl 3-phenyl-1H-pyrazole-5-carboxylate derivatives (a structure related to 3-Bromo-1-ethyl-1H-pyrazole), have shown dose- and time-dependent inhibition of proliferation in A549 lung cancer cells, mainly attributed to autophagy induction (Liang-Wen Zheng et al., 2010).

Tautomerism Studies : The tautomerism of 4-bromo substituted 1H-pyrazoles (related structure) in solid state and solution has been investigated, providing insights into chemical structure and behavior (S. Trofimenko et al., 2007).

Synthesis of Pyrazole Derivatives : Brominated trihalomethylenones have been used as precursors to synthesize various 3-substituted 1H-pyrazole derivatives, which hold potential in medicinal chemistry (M. Martins et al., 2013).

Cytotoxic Activity Against Cancer Cell Lines : Certain 1,3,4-trisubstituted pyrazole derivatives, related to 3-Bromo-1-ethyl-1H-pyrazole, have demonstrated significant cytotoxic activity against diverse human cancer cell lines, indicating their potential as anticancer agents (Aladdin M. Srour et al., 2018).

Halogen and Hydrogen Bond Studies : The interplay of hydrogen bonds and halogen bonds in NH-pyrazoles bearing C-aryl and C-halogen substituents has been explored, contributing to the understanding of molecular interactions in such compounds (M. García et al., 2010).

Antimicrobial Agents : Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates, structurally related to 3-Bromo-1-ethyl-1H-pyrazole, have been evaluated as new classes of antimicrobial agents (A. Radwan et al., 2014).

Synthesis of Novel Oxadiazolyl, Thiadiazolyl, Thiazolidinyl, and Thiazolyl Derivatives : Derivatives of 1H-pyrazole have been synthesized and evaluated as anti-inflammatory and antimicrobial agents, indicating the potential utility of 1H-pyrazole structures in pharmacological applications (A. Farghaly et al., 2000).

Orientations Futures

Recent advances in the synthesis of pyrazole derivatives suggest that the synthetic route of arylpyrazoles using secondary β-enamino diketone and arylhydrazine could be a potential future direction .

Relevant Papers Several papers have been published on the topic of 3-Bromo-1H-pyrazole. These include studies on the synthesis of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate , the biological activities of novel 3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide , and the synthesis and biological evaluation of some functionalized 1 .

Propriétés

IUPAC Name |

3-bromo-1-ethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-2-8-4-3-5(6)7-8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGVQSVGZXUMIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651767 | |

| Record name | 3-Bromo-1-ethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-ethyl-1H-pyrazole | |

CAS RN |

1216504-91-4 | |

| Record name | 3-Bromo-1-ethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1-ethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,4'-Bipyridin]-5-amine](/img/structure/B567373.png)